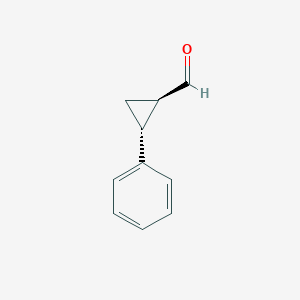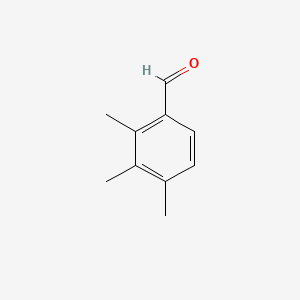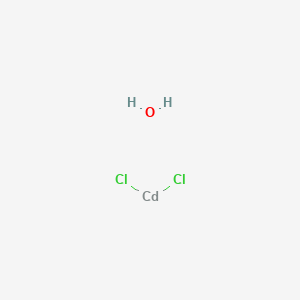
Cadmium chloride monohydrate
描述
Cadmium Chloride Monohydrate is an excellent water-soluble crystalline Cadmium source for uses compatible with chlorides . Chloride compounds can conduct electricity when fused or dissolved in water .
Synthesis Analysis
The semi-organic non-linear optical single crystal of L-proline this compound was successfully synthesized and the single crystal was grown by a slow evaporation solution growth technique, using double distilled water as the solvent .Molecular Structure Analysis
This compound has a rhombohedral crystal structure . The grown crystal belongs to the orthorhombic crystal system with a non-centrosymmetric space group .Chemical Reactions Analysis
Cadmium chloride in water dissociates to provide calcium (Ca 2+) and chloride (Cl-) ions . Cadmium chloride dissolves well in water and other polar solvents. It is a mild Lewis acid .Physical And Chemical Properties Analysis
This compound is a white solid, hygroscopic, and odorless . It has a density of 3.26 g/cm 3 (monohydrate) . It has a melting point of 568 °C and a boiling point of 964 °C . It is soluble in water and other polar solvents .作用机制
Target of Action
Cadmium chloride monohydrate primarily targets the cellular components such as mitochondria and DNA . It is known to interfere with iron metabolism, leading to conditions like anemia .
Mode of Action
This compound exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It is also known to generate reactive oxygen species (ROS), which can cause damage to cells .
Biochemical Pathways
This compound affects several biochemical pathways. It induces oxidative stress by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis . Furthermore, it causes epigenetic changes, including DNA methylation and histone modifications, which can have long-term impacts on gene expression and disease manifestation .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are complex. Cadmium has a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life . This leads to chronic low cadmium exposure (CLCE), which is associated with distinct pathologies in many organ systems .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It causes damage at the cellular and tissue levels, inducing oxidative stress—a pivotal mechanism behind its toxicity . It also disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Additionally, it interferes with signaling pathways, contributing to pathological conditions and carcinogenesis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants .
实验室实验的优点和局限性
The advantages of using cadmium chloride monohydrate in lab experiments include its high solubility in water, its ability to act as a Lewis acid, and its usefulness in the synthesis of various compounds and materials. However, its toxicity and potential environmental impact make it a challenging compound to work with, and precautions must be taken to ensure safe handling and disposal.
未来方向
There are numerous future directions for the use of cadmium chloride monohydrate in scientific research. One potential area of research is the development of new methods for the synthesis of cadmium sulfide nanoparticles using this compound. Another potential area of research is the investigation of the biochemical and physiological effects of this compound on different cell types and organisms. Additionally, the potential applications of this compound in optoelectronics and solar cells warrant further investigation.
In conclusion, this compound is a compound that is widely used in scientific research due to its unique properties. Its applications in the synthesis of various compounds and materials, as well as its potential applications in optoelectronics and solar cells, make it a valuable compound in scientific research. However, its toxicity and potential environmental impact must be carefully considered, and precautions must be taken to ensure safe handling and disposal.
合成方法
Cadmium chloride monohydrate can be synthesized using various methods, including the reaction of cadmium oxide with hydrochloric acid or the reaction of cadmium metal with hydrochloric acid. The latter method is the most common and involves the dissolution of cadmium metal in hydrochloric acid, followed by the addition of water to form this compound crystals.
科学研究应用
Cadmium chloride monohydrate is widely used in scientific research due to its unique properties. It is commonly used in the synthesis of various compounds and materials, including semiconductors, catalysts, and pigments. It is also used in the production of cadmium sulfide nanoparticles, which have potential applications in solar cells and optoelectronics.
安全和危害
生化分析
Biochemical Properties
Cadmium chloride monohydrate interacts with various biomolecules, leading to biochemical reactions. It is known to induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts cell signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the Electron Transport Chain (ETC), which reduce the efficiency of proton pumps and consequently fail to maintain the essential proton gradient across the mitochondrial membrane .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Chronic low cadmium exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Cadmium accumulates in immune cells, modulates the function of the immune system, triggers immunological responses, and leads to diverse health problems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to accumulate in animal tissues, leading to detrimental health effects .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Cadmium ions are known to accumulate in the mitochondria, causing a decrease in mitochondrial membrane potential .
属性
IUPAC Name |
dichlorocadmium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMQLUZKQIKII-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72589-96-9 | |
| Record name | Cadmium chloride, hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35658-65-2, 7790-78-5 | |
| Record name | Cadmium dichloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium (II) chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of cadmium chloride monohydrate?
A1: The molecular formula of this compound is CdCl2·H2O. Its molecular weight is 201.31 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers employ various spectroscopic techniques for characterizing CdCl2·H2O. These include:
- Powder X-ray Diffraction (XRD): XRD is used to determine the crystal structure, lattice parameters, and phase purity of CdCl2·H2O crystals. [, , , , , , , , , , , , , , , , , , , , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify the functional groups present in the compound and analyze their vibrational modes. [, , , , ]
- UV-Visible Spectroscopy (UV-Vis): This technique helps determine the optical properties of CdCl2·H2O, including its transparency, absorbance, and band gap. [, , , , , , , , , ]
Q3: Is this compound stable under ambient conditions?
A3: While bulk anhydrous CdCl2 is stable in ambient conditions, the monohydrate form, CdCl2·H2O, can be susceptible to dehydration depending on the humidity and temperature. []
Q4: How does the incorporation of organic molecules in crystal structures containing this compound impact their properties?
A4: Incorporating organic molecules like L-proline, L-histidine, or L-asparagine with CdCl2·H2O in crystal structures can significantly alter the material's optical, thermal, and mechanical properties. These semi-organic crystals often exhibit enhanced nonlinear optical properties compared to pure inorganic CdCl2·H2O, making them suitable for applications like frequency conversion and optical switching. [, , , , , , , , , , , , , , , , , , , , , , ]
Q5: What makes this compound suitable for nonlinear optical applications?
A5: CdCl2·H2O exhibits non-centrosymmetric crystal structures, which is a prerequisite for second-order nonlinear optical (NLO) activity. [, , , ] This property enables applications like second harmonic generation (SHG), where the material can double the frequency of incident light.
Q6: How does the SHG efficiency of this compound-based crystals compare to standard materials like KDP?
A6: Research indicates that semi-organic crystals containing CdCl2·H2O, like L-proline this compound (L-PCCM), can exhibit SHG efficiencies significantly higher than potassium dihydrogen phosphate (KDP). [, , ]
Q7: What are the safety concerns associated with this compound?
A7: this compound is toxic and should be handled with extreme care. Exposure to this compound can lead to various health issues. Appropriate safety measures, including personal protective equipment and proper waste disposal, are essential when working with CdCl2·H2O. []
Q8: How does this compound impact biological systems?
A8: CdCl2·H2O exhibits toxic effects on biological systems. Studies have investigated its impact on aquatic organisms like Nile tilapia, demonstrating that exposure to cadmium can induce oxidative stress and negatively affect various physiological parameters. []
Q9: Can natural compounds mitigate the toxic effects of this compound?
A9: Research suggests that natural compounds like naringenin may offer some protection against cadmium-induced toxicity in biological systems. Studies on Nile tilapia exposed to CdCl2·H2O showed that treatment with naringenin, particularly in its nanoparticle form, could alleviate some of the negative effects caused by cadmium exposure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



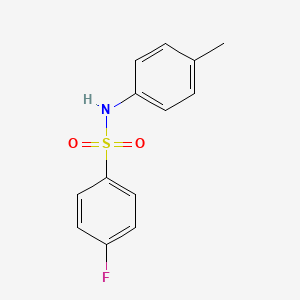
![[2-(Aminomethyl)cyclobutyl]methanamine](/img/structure/B3424291.png)
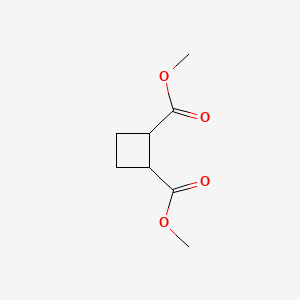


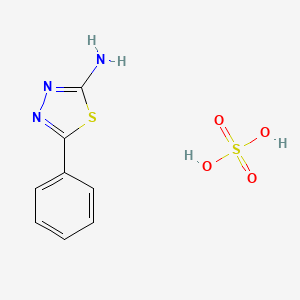
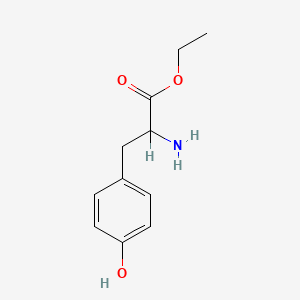
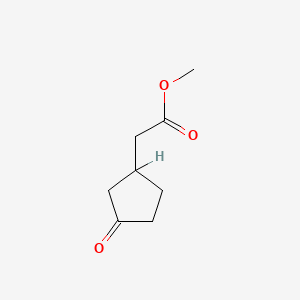
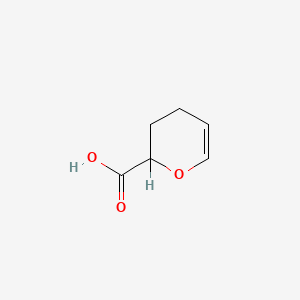

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)
